molecular formula C7H8ClN3O B13816441 1-(2-Chlorophenyl)semicarbazide

1-(2-Chlorophenyl)semicarbazide

Cat. No.: B13816441
M. Wt: 185.61 g/mol
InChI Key: RPMRXVRUYPWFJY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)semicarbazide is an organic compound with the molecular formula C7H8ClN3O. It is a derivative of semicarbazide, where the hydrogen atom of the phenyl ring is substituted by a chlorine atom at the ortho position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)semicarbazide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, yielding this compound as a white crystalline solid .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)semicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Chlorophenyl)semicarbazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)semicarbazide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chlorophenyl)semicarbazide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the ortho position can enhance its binding affinity to certain enzymes, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

(2-chloroanilino)urea

InChI

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4-6(5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)

InChI Key

RPMRXVRUYPWFJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC(=O)N)Cl

Origin of Product

United States

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